5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile
Description
5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is an oxazole-based derivative characterized by a 2-chlorobenzylamino group at position 5 and an o-tolyloxymethyl substituent at position 2 of the oxazole core. The compound’s molecular formula is C₁₉H₁₇ClN₃O₂, with a calculated molecular weight of 354.82 g/mol.
Properties
Molecular Formula |
C19H16ClN3O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)24-12-18-23-16(10-21)19(25-18)22-11-14-7-3-4-8-15(14)20/h2-9,22H,11-12H2,1H3 |
InChI Key |
TWIHWMVOGUWKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as chloromethyl phenyl ether and 2-methylphenol, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-chlorobenzylamino group in the target compound may enhance hydrophobic interactions compared to non-halogenated analogs (e.g., benzylamino in compound 28) . The o-tolyloxymethyl group introduces steric bulk and moderate polarity, analogous to the o-tolyl group in compound 3j, which exhibited antifungal activity .
Electronic and Steric Modifications: Replacing the 4-fluorobenzylamino group (Ev6) with 2-chlorobenzylamino increases lipophilicity and may alter target selectivity .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but structurally similar compounds (e.g., 3j, 3k) exhibit high thermal stability (>200°C), suggesting comparable behavior .
- Solubility : The chlorobenzyl and o-tolyloxy groups likely reduce aqueous solubility relative to simpler analogs (e.g., Ev14) .
Biological Activity
5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including an oxazole ring and various functional groups. Its molecular formula is , with a molecular weight of approximately 344.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The compound features several notable structural components:
- Chlorobenzyl amino group : This moiety may enhance the compound's lipophilicity and facilitate cellular uptake.
- o-Tolyloxy methyl group : This group could influence the compound's interaction with biological targets.
- Carbonitrile moiety : Known for its reactivity, this functional group may play a role in the compound's biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activity, potentially acting as an inhibitor in various biochemical pathways, particularly those involving kinase activity and other enzyme systems. Research is ongoing to elucidate its pharmacological properties, with some studies suggesting anti-cancer and anti-inflammatory effects.
Initial findings suggest that this compound may interact with specific protein targets involved in cell signaling pathways. In vitro assays have indicated modulation of enzyme activity, although detailed mechanisms require further investigation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Chloroanilino)-2-(methoxy)methyl oxazole | Contains a chloroaniline group | Potential anti-cancer properties |
| 2-(4-Chlorophenyl)-5-(methylthio)oxazole | Features a methylthio group | Exhibits antimicrobial activity |
| 4-(Chlorobenzylamino)-2-(phenoxy)methyl oxazole | Contains a phenoxy group | Known for neuroprotective effects |
These comparisons highlight the diversity of biological activities associated with oxazole derivatives and underscore the unique combination of functional groups present in the target compound.
Case Studies and Research Findings
- Anti-Cancer Activity :
-
Anti-Inflammatory Effects :
- Studies have shown that derivatives of oxazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting potential therapeutic applications in inflammatory diseases.
-
Enzyme Inhibition Studies :
- Initial assays reveal that this compound may inhibit specific kinases involved in cancer progression, which could lead to the development of targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
